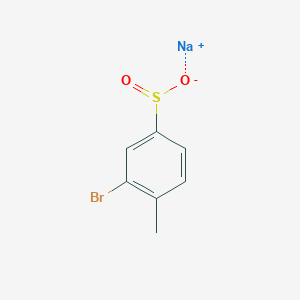

Sodium 3-bromo-4-methylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H6BrNaO2S |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

sodium;3-bromo-4-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

MZKUMPRWPIQKMV-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Sodium 3 Bromo 4 Methylbenzene 1 Sulfinate Analogues

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and copper, are pivotal in activating sodium arylsulfinates for various chemical transformations. These catalytic systems leverage the sulfinate as an effective aryl source for desulfinative coupling reactions.

Palladium-Catalyzed Desulfinative Reactions

Palladium catalysis has significantly broadened the application of sodium arylsulfinates, enabling reactions that proceed via the extrusion of sulfur dioxide (SO₂). These desulfinative processes are advantageous as sodium arylsulfinates are often stable, easy to handle, and readily prepared. mdpi.comresearchgate.net

The palladium-catalyzed desulfinative cross-coupling of sodium arylsulfinates with aryl halides is a powerful method for the synthesis of biaryls. izaiwen.cn This alternative to traditional cross-coupling reactions has been developed to work with a range of aryl bromides and chlorides. izaiwen.cn Research has shown that electron-poor aryl bromides and electron-rich aryl sulfinates tend to provide the best results in these coupling reactions. researchgate.net The reaction often employs a palladium catalyst, such as Palladium(II) acetate (B1210297), in combination with a phosphine (B1218219) ligand. The choice of a bidentate phosphine ligand has been identified as crucial for achieving good yields. researchgate.net

The general scheme for this transformation involves the coupling of a sodium arylsulfinate with an aryl halide to produce a biaryl compound and sodium halide, with the expulsion of sulfur dioxide.

Table 1: Palladium-Catalyzed Desulfinative Cross-Coupling of Sodium Arylsulfinates with Aryl Halides This table is representative of typical reaction conditions and outcomes and is based on findings from cited literature.

| Entry | Aryl Sulfinate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Sodium 4-methylbenzenesulfinate | 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | High |

| 2 | Sodium benzenesulfinate | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | High |

| 3 | Sodium 4-methoxybenzenesulfinate | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Moderate |

| 4 | Sodium 2-methylbenzenesulfinate | 2-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | DMF | Good |

A notable application of palladium-catalyzed desulfinative reactions is the synthesis of o-aminobenzophenones through the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. mdpi.comnih.gov This method provides a convenient and practical strategy for constructing a class of compounds that are valuable intermediates in medicinal and materials chemistry. researchgate.net The reaction demonstrates good tolerance for a wide range of functional groups on both the arylsulfinate and the 2-aminobenzonitrile. mdpi.comnih.gov Studies have shown that the steric effects of substituents on the sodium arylsulfinate can influence the reaction yield; for example, coupling with para-tolylsulfinate generally provides a higher yield than with the bulkier ortho-tolylsulfinate. researchgate.net

The reaction proceeds via a proposed mechanism involving desulfination and subsequent addition. mdpi.comresearchgate.net

Table 2: Palladium-Catalyzed Addition of Sodium Arylsulfinates to 2-Aminobenzonitrile Data compiled from studies on the synthesis of o-aminobenzophenones. researchgate.net

| Entry | Sodium Arylsulfinate | Product | Yield (%) |

| 1 | Sodium benzenesulfinate | (2-Aminophenyl)(phenyl)methanone | 91 |

| 2 | Sodium 4-methylbenzenesulfinate | (2-Aminophenyl)(p-tolyl)methanone | 87 |

| 3 | Sodium 2-methylbenzenesulfinate | (2-Aminophenyl)(o-tolyl)methanone | 64 |

| 4 | Sodium 4-methoxybenzenesulfinate | (2-Aminophenyl)(4-methoxyphenyl)methanone | 85 |

| 5 | Sodium 4-chlorobenzenesulfinate | (2-Aminophenyl)(4-chlorophenyl)methanone | 78 |

Mechanistic studies of palladium-catalyzed desulfinative cross-coupling reactions have provided valuable insights. A generalized mechanism begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.gov This is followed by the oxidative addition of the aryl halide to the palladium center. nih.gov The subsequent step is transmetalation between the resulting oxidative addition complex and the sodium arylsulfinate, which generates a key palladium sulfinate intermediate. nih.govacs.org This intermediate then undergoes extrusion of SO₂ followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Despite their importance, post-transmetalation intermediates involving a nucleophilic sulfinate have not been extensively characterized. nih.govacs.org However, researchers have successfully synthesized and characterized aryl palladium sulfinate complexes, which are relevant to the catalytic cycle. nih.govacs.org Kinetic and structural analyses have revealed that the nature of the sulfinate reagent can determine the turnover-limiting step of the reaction. nih.gov For carbocyclic sulfinates, transmetalation is often the rate-limiting step, with the aryl bromide oxidative addition complex being the resting state. nih.gov In contrast, for certain heterocyclic sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting-state intermediate, and the subsequent loss of SO₂ is turnover-limiting. nih.gov

Copper-Catalyzed Reactions

Copper catalysts offer an effective alternative for transformations involving arylsulfinates, particularly in the formation of carbon-heteroatom bonds. These reactions are often cost-effective and exhibit different reactivity patterns compared to their palladium-catalyzed counterparts.

A significant copper-catalyzed application is the N-arylation of sulfonamides using sodium arylsulfinates. acs.org This desulfitative pathway provides a direct method for synthesizing N-arylsulfonamides, a crucial functional group in many pharmaceuticals. researchgate.net The reaction can be promoted by catalytic amounts of a Cu(II) salt, such as Cu(OAc)₂, without the need for an external ligand. acs.org This protocol is noted for its high efficiency and broad substituent tolerance, accommodating various functional groups on both the arylsulfinate and the sulfonamide. acs.org

The process involves the coupling of a sodium arylsulfinate with a sulfonamide in the presence of a copper catalyst, leading to the formation of an N-arylsulfonamide.

Table 3: Copper-Catalyzed N-Arylation of Sulfonamides with Sodium Arylsulfinates Representative examples based on reported methodologies. acs.org

| Entry | Sodium Arylsulfinate | Sulfonamide | Catalyst | Product | Yield (%) |

| 1 | Sodium 4-methylbenzenesulfinate | Methanesulfonamide | Cu(OAc)₂ | N-(p-tolyl)methanesulfonamide | 90 |

| 2 | Sodium benzenesulfinate | Benzenesulfonamide | Cu(OAc)₂ | N-phenylbenzenesulfonamide | 85 |

| 3 | Sodium 4-methoxybenzenesulfinate | p-Toluenesulfonamide | Cu(OAc)₂ | N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | 88 |

| 4 | Sodium 4-chlorobenzenesulfinate | Ethanesulfonamide | Cu(OAc)₂ | N-(4-chlorophenyl)ethanesulfonamide | 82 |

Chalcogenative Heteroannulation Reactions

Chalcogenative heteroannulation reactions involving analogues of sodium 3-bromo-4-methylbenzene-1-sulfinate represent a valuable strategy for the synthesis of various sulfur and selenium-containing heterocycles. These reactions often proceed through transition metal-catalyzed pathways, enabling the construction of complex molecular architectures from relatively simple starting materials.

For instance, copper-catalyzed reactions have been employed in the synthesis of sulfonated butyrolactones. In these transformations, sodium alkyl- and arylsulfinates, bearing both electron-donating and electron-withdrawing groups, have been shown to be compatible partners. These reactions typically yield the desired products in moderate to good yields with high diastereoselectivity. mdpi.com The scope of these reactions is broad, tolerating various alkyl and aryl substituents on the starting 1,6-enynes. mdpi.com

The proposed mechanisms for these types of reactions often involve the activation of a diorganyl dichalcogenide by a metal salt, such as a copper salt. This activation polarizes the chalcogen-chalcogen bond, facilitating an electrophilic regioselective addition to an alkyne moiety. This is followed by an intramolecular nucleophilic attack, leading to the cyclized product. mdpi.com In some cases, the reaction may proceed through the formation of an aryl radical, which is then captured by elemental selenium or sulfur, leading to an organochalcogen radical intermediate. This intermediate can then undergo further transformations to yield the final heterocyclic product. mdpi.com

C-S Coupling Reactions

C-S coupling reactions are fundamental transformations in organic synthesis for the construction of aryl sulfones, which are important structural motifs in many pharmaceuticals and functional materials. Analogues of this compound are versatile reagents in these reactions, which can be promoted by various transition metals.

Palladium-catalyzed desulfitative cross-coupling reactions have been extensively studied. For example, the coupling of sodium arylsulfinates with aryl triflates can be achieved using a catalytic system of palladium acetate (Pd(OAc)₂) with a suitable phosphine ligand, such as XPhos. nih.gov These reactions proceed via the cleavage of the C-O bond of the aryl triflate. nih.gov Similarly, palladium catalysis can be employed for the reductive coupling of nitroarenes with sodium arylsulfinates to synthesize N-arylsulfonamides. nih.gov

Copper catalysts are also effective for C-S bond formation. Copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts provides a mild and efficient route to alkylaryl and diaryl sulfones. organic-chemistry.org Furthermore, a direct N-arylation of sulfonamides and NH-sulfoximines with sodium arylsulfinates has been demonstrated using catalytic amounts of Cu(II) catalysts without the need for external ligands. acs.org

The mechanism of these palladium-catalyzed reactions has been investigated, revealing important details about the catalytic cycle. For instance, in the coupling of sodium pyridine-2-sulfinate with 1-bromo-4-fluorobenzene, the reaction proceeds efficiently in the presence of a palladium catalyst and a phosphine ligand. acs.org The presence of a carbonate base is often crucial for these transformations. acs.org

Below is a table summarizing various C-S coupling reactions involving arylsulfinate salts:

Other Transition Metal-Mediated Processes

Beyond the previously discussed reactions, sodium arylsulfinates, including analogues of this compound, participate in a variety of other transition metal-mediated transformations. These processes often leverage the unique reactivity of sulfinate salts as precursors to sulfonyl radicals or as effective coupling partners.

For example, palladium-catalyzed desulfitative cross-coupling reactions have been developed between sodium sulfinates and propargylic carbonates. researchgate.net These reactions provide access to allenes, which are valuable building blocks in organic synthesis. researchgate.net Another notable transformation is the palladium-catalyzed reaction of sodium arylsulfinates with arylboronic acids under aerobic conditions, which can be accelerated by the addition of a catalytic amount of a Cu(II) salt as a co-catalyst. acs.org

Iron-catalyzed radical coupling reactions have also been reported for the synthesis of arylsulfinates. In these reactions, arene radicals, generated from diaryliodonium salts via a single electron transfer process, combine with sulfoxylate (B1233899) anion radicals derived from rongalite to afford the desired arylsulfinates. rsc.org

Furthermore, transition metal-free approaches have been developed for certain transformations. For instance, the synthesis of aryl trifluoromethyl thioethers can be achieved through an indirect trifluoromethylthiolation of sodium arylsulfinates using TMSCF₃ without the need for a transition metal catalyst. acs.orgnih.gov

Metal-Free and Photoredox-Catalyzed Reactions

In recent years, metal-free and photoredox-catalyzed reactions have emerged as powerful and sustainable alternatives to traditional transition metal-catalyzed methods for C-S bond formation. These approaches often proceed under mild reaction conditions and exhibit broad functional group tolerance.

Visible-Light Photoredox Catalysis for C-S Bond Formation

Visible-light photoredox catalysis has proven to be a particularly effective strategy for the formation of C-S bonds. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates.

Aryl Halide and Arylsulfinate Cross-Coupling

The cross-coupling of aryl halides with arylsulfinates to form diaryl sulfones is a prominent application of visible-light photoredox catalysis. rsc.org This transformation can be achieved using dual photoredox and nickel catalysis. nih.govnih.gov In this system, a photocatalyst, such as an iridium complex, absorbs visible light and promotes the formation of a sulfonyl radical from the sodium arylsulfinate. nih.gov This radical then participates in a nickel-catalyzed cross-coupling cycle with the aryl halide. nih.govnih.gov

An alternative approach utilizes an organoboron photocatalyst in conjunction with a nickel catalyst, offering a more sustainable alternative to precious metal photocatalysts like iridium or ruthenium. mdpi.com This dual catalytic system has been successfully applied to the synthesis of a variety of sulfone compounds from aryl bromides and sodium sulfinates under white light irradiation. mdpi.com

Furthermore, carbonyl-photoredox/nickel dual catalysis has been employed for the cross-coupling of aryl halides with sodium sulfinates. In this case, a photoexcited organic carbonyl compound, such as 2-chloro-thioxanthen-9-one, initiates the single-electron oxidation of the arylsulfinate to generate the corresponding arylsulfonyl radical. rsc.org

The table below provides examples of photocatalytic systems used for aryl halide and arylsulfinate cross-coupling:

Radical Coupling Pathways and Single Electron Transfer Mechanisms

The underlying principle of these photoredox-catalyzed reactions is the generation of radicals through single electron transfer (SET) processes. beilstein-journals.org In the context of C-S bond formation, the key step is often the oxidation of a sodium arylsulfinate to a sulfonyl radical.

In a typical photoredox cycle, the photocatalyst is excited by visible light to a higher energy state. This excited state can then be either oxidatively or reductively quenched. In the case of arylsulfinate coupling, the excited photocatalyst is often reductively quenched by the arylsulfinate, generating a sulfonyl radical and the reduced form of the photocatalyst. nih.gov This sulfonyl radical can then engage in subsequent bond-forming reactions.

Alternatively, in dual catalytic systems with nickel, the excited photocatalyst can oxidize the arylsulfinate to a sulfonyl radical. nih.gov This radical then adds to a Ni(0) species to form a Ni(I) intermediate. Oxidative addition of the aryl halide to this intermediate generates a Ni(III) species, which then undergoes reductive elimination to afford the diaryl sulfone product and regenerate a Ni(I) complex. nih.gov

Iron-catalyzed radical coupling reactions also proceed via SET mechanisms. For instance, an iron catalyst can facilitate the single electron transfer from a diaryliodonium salt to generate an arene radical, which then couples with a sulfoxylate anion radical. rsc.org

The generation of aryl radicals from aryl halides can be challenging due to their highly negative reduction potentials. rsc.org However, synergistic multicomponent photoactive electron-transfer systems have been developed to overcome this limitation. rsc.org Furthermore, transition-metal-free photocatalytic strategies have been developed for the synthesis of arylsulfonamides by activating aryl triflates using sodium iodide as a dual-functional catalyst and soft electron donor. rsc.org This approach enables controlled aryl radical generation through an orbital-oriented electron transfer mechanism. rsc.org

Electrochemical Transformations

Electrochemical methods offer a green and efficient alternative for the generation of reactive intermediates from sodium sulfinate analogues. By avoiding the use of chemical oxidants, these methods align with the principles of sustainable chemistry. This section explores several key electrochemical transformations involving analogues of this compound.

Oxidative Sulfonylation

Electrochemical oxidative sulfonylation provides a direct route to form C-S, N-S, and O-S bonds. In this process, the sodium sulfinate is oxidized at the anode to generate a sulfonyl radical. This reactive intermediate can then be trapped by a variety of nucleophiles. For instance, the electrochemical oxidative amination of sodium sulfinates with primary or secondary amines leads to the formation of sulfonamides. nih.govresearchgate.netnih.gov This reaction often proceeds in a simple undivided cell, sometimes mediated by a redox catalyst like NH4I, which can also serve as the supporting electrolyte. nih.govresearchgate.net The process is generally tolerant of a wide range of functional groups on both the sulfinate and the amine partner. nih.gov

Similarly, the electrochemical oxidative coupling of sodium arenesulfinates with phenols or thiols yields the corresponding arylsulfonate esters and thiosulfonates, respectively. nih.govresearchgate.net These reactions are typically carried out under mild, metal-free conditions, with electricity serving as the clean oxidant. researchgate.net The intramolecular version of this transformation has also been developed, allowing for the synthesis of various sulfonylated nitrogen and oxygen heterocycles from unsaturated alcohols, carboxylic acids, and N-tosyl amines. nih.gov

Alkoxysulfonylation Difunctionalization of Alkenes

A notable application of electrochemical oxidative sulfonylation is the difunctionalization of alkenes, specifically through alkoxysulfonylation. This reaction allows for the simultaneous introduction of a sulfonyl group and an alkoxy group across a double bond, providing access to valuable β-alkoxy sulfones. nih.govbohrium.comacs.orgnih.gov The reaction is typically performed in an undivided cell at room temperature, using a graphite (B72142) anode. acs.org

The proposed mechanism involves the initial anodic oxidation of the sodium sulfinate to generate a sulfonyl radical. acs.org This radical then adds to the alkene to form a carbon-centered radical intermediate. Subsequent oxidation of this intermediate at the anode produces a carbocation, which is then trapped by an alcohol solvent molecule to afford the final β-alkoxy sulfone product after deprotonation. acs.org This environmentally benign method avoids the need for metal catalysts or chemical oxidants and demonstrates good functional group tolerance for a variety of styrenes, sodium sulfinates, and alcohols. nih.govbohrium.comacs.org

Table 1: Electrochemical Alkoxysulfonylation of Styrene Derivatives with Sodium Sulfinates

| Entry | Styrene Derivative | Sodium Sulfinate | Alcohol | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Sodium p-toluenesulfinate | Methanol | 2-methoxy-2-phenylethyl p-tolyl sulfone | 85 |

| 2 | 4-Methylstyrene | Sodium p-toluenesulfinate | Methanol | 2-methoxy-2-(p-tolyl)ethyl p-tolyl sulfone | 88 |

| 3 | 4-Methoxystyrene | Sodium p-toluenesulfinate | Methanol | 2-methoxy-2-(4-methoxyphenyl)ethyl p-tolyl sulfone | 75 |

| 4 | 4-Chlorostyrene | Sodium p-toluenesulfinate | Methanol | 2-(4-chlorophenyl)-2-methoxyethyl p-tolyl sulfone | 82 |

| 5 | Styrene | Sodium benzenesulfinate | Ethanol (B145695) | 2-ethoxy-2-phenylethyl phenyl sulfone | 78 |

| 6 | Styrene | Sodium p-toluenesulfinate | Isopropanol | 2-isopropoxy-2-phenylethyl p-tolyl sulfone | 65 |

Generation and Reactivity of Alkoxysulfonyl Radicals

While the generation of sulfonyl radicals (RSO₂•) from sodium sulfinates is common, the electrochemical generation of alkoxysulfonyl radicals (ROSO₂•) represents a more recent development. An efficient method for generating these radicals involves the anodic oxidation of inorganic sulfites, such as sodium bisulfite (NaHSO₃), in the presence of an alcohol. rsc.orgnih.govresearchgate.net The electrochemically generated alkoxysulfonyl radical can then participate in difunctionalization reactions with alkenes to produce various sulfonate esters. rsc.orgnih.gov

Control experiments, including the use of radical traps and cyclopropyl-substituted styrenes, have provided evidence for the involvement of an alkoxysulfonyl radical intermediate in these transformations. nih.gov This electrochemical approach offers a direct and atom-economical route to sulfonate esters, expanding the synthetic utility of electrochemical methods in organosulfur chemistry. rsc.orgnih.govresearchgate.net

Radical-Mediated Processes beyond Photoredox

Beyond photoredox catalysis, sodium sulfinate analogues can participate in a variety of radical-mediated processes. These transformations often rely on the generation of sulfonyl radicals through alternative initiation methods, leading to diverse and useful chemical transformations.

Divergent Reactivity through One- and Two-Electron Pathways

The reactivity of sodium sulfinates can be directed towards different outcomes by controlling whether the reaction proceeds through a one-electron or a two-electron pathway. A notable example is the reaction of sulfinates with N-amidopyridinium salts. nih.govrsc.org In the presence of a base, a two-electron pathway is favored, leading to the nucleophilic addition of the sulfinate to the pyridinium (B92312) salt and subsequent C4-sulfonylation of the pyridine (B92270) ring. nih.govrsc.org

In contrast, under visible light irradiation and in the absence of an external photocatalyst, an electron donor-acceptor (EDA) complex can form between the sulfinate and the pyridinium salt. nih.govrsc.org Photoexcitation of this EDA complex facilitates a single-electron transfer (SET) process, generating a sulfonyl radical (a one-electron pathway). This sulfonyl radical can then engage in a three-component reaction with an alkene and the pyridinium salt, resulting in the sulfonative pyridylation of the alkene. nih.govrsc.org This divergent reactivity from the same set of starting materials highlights the versatility of sulfinates in radical chemistry. nih.govrsc.org

Table 2: Divergent Reactivity of Sulfinates with Pyridinium Salts

| Pathway | Conditions | Key Intermediate | Product Type |

|---|---|---|---|

| Two-Electron | Base catalysis | Sulfinate anion (nucleophile) | C4-Sulfonylated Pyridine |

| One-Electron | Visible light (EDA complex) | Sulfonyl radical | β-Pyridyl Alkyl Sulfone |

Hydrogen Atom Transfer (HAT) Catalysis

Sulfinic acids, the protonated forms of sodium sulfinates, are effective hydrogen atom transfer (HAT) agents and can be employed in catalytic cycles. The O-H bond dissociation enthalpy (BDE) of sulfinic acids is approximately 78 kcal/mol, making them competent H-atom donors to various radical intermediates. nih.govresearchgate.netrsc.org

In the context of catalysis, sulfinic acids can be used to catalytically functionalize alkenes in anti-Markovnikov additions. nih.gov In these reactions, a carbon-centered radical, generated from the addition of a radical to an alkene, abstracts a hydrogen atom from the sulfinic acid to yield the final product and a sulfonyl radical. This sulfonyl radical then propagates the chain reaction. The reactivity of sulfinic acids as HAT agents is influenced by the solvent, as they are strong hydrogen bond donors, and their reactivity can be attenuated in hydrogen-bond accepting solvents. nih.govresearchgate.netrsc.org The relatively slow reaction of the propagating sulfonyl radicals with oxygen allows for their productive use in synthesis despite the known propensity for sulfinic acids to undergo autoxidation. nih.govrsc.org

Nucleophilic and Electrophilic Reactivity of Sulfinates

Sodium arylsulfinates, such as this compound, are versatile chemical reagents that exhibit a dualistic reactivity profile. rsc.org Depending on the reaction conditions, they can function as nucleophiles, electrophiles, or even radical precursors. rsc.org The synthetic utility of sulfinates is largely centered on the nucleophilicity of the sulfur atom. nih.gov In sulfinate salts, the sulfur atom acts as a potent nucleophile, readily reacting with a variety of electrophiles to form new carbon-sulfur or nitrogen-sulfur bonds. nih.gov This nucleophilic character is fundamental to many of their most common transformations, including alkylation and arylation reactions to produce sulfones. nih.govnih.gov

Conversely, the conversion of a sulfinate salt into a sulfinic acid ester by reaction with an alcohol inverts this reactivity. nih.gov In alkyl sulfinates, the sulfur atom becomes electrophilic and is susceptible to attack by organometallic nucleophiles, providing a route to sulfoxides. nih.gov However, the predominant role of sodium arylsulfinates in the transformations discussed herein is that of a sulfur-centered nucleophile or as a precursor to sulfonyl radicals under specific catalytic conditions. nih.govnih.gov

Alkylation Reactions of Sulfinic Acid Salts

The reaction of sulfinic acid salts with alkylating agents is a direct and fundamental method for the formation of alkyl sulfones. In this S-alkylation reaction, the nucleophilic sulfur atom of the sulfinate anion attacks an electrophilic carbon atom of an alkyl halide or a similar substrate, displacing a leaving group. nih.gov This substitution reaction provides a straightforward route to a wide range of sulfones. nih.gov

The choice of solvent is crucial for this transformation, as sulfinate salts often have limited solubility. nih.gov Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed because they effectively solvate the metal cation and promote the nucleophilic substitution reaction. reddit.com

Table 1: General Scheme for Alkylation of Sodium Arylsulfinates

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Research has demonstrated that this reaction is versatile. For instance, the alkylation of sodium methanesulfinate (B1228633) in DMF proceeds efficiently. reddit.com Similarly, sodium phenylsulfinate can be alkylated with electrophiles like tosylates, with the potential addition of a catalyst such as tetrabutylammonium (B224687) iodide (TBAI) to accelerate the reaction, particularly with less reactive tosylates. reddit.com

Formation of Sulfones via Arylation Reactions

The synthesis of diaryl sulfones or vinyl sulfones through the arylation of sodium sulfinates is a significant area of research. These reactions typically involve transition-metal catalysis to facilitate the cross-coupling between the sulfinate salt and an aryl or vinyl electrophile. nih.gov Traditional methods for creating these C(sp²)–S bonds often required harsh conditions, such as high temperatures. nih.govmdpi.com Modern protocols, however, utilize various catalysts to achieve these transformations under milder conditions with greater functional group tolerance. nih.gov

Catalytic systems based on palladium, copper, nickel, and gold have been successfully developed for this purpose. nih.govacs.orgorganic-chemistry.org

Palladium and Copper Catalysis : Palladium and copper catalysts are widely used for the arylation of sulfinate salts with aryl halides and arylboronic acids. nih.govorganic-chemistry.org For example, a copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts in an ionic liquid provides an efficient route to diaryl sulfones under ambient conditions. organic-chemistry.org

Nickel/Photoredox Dual Catalysis : A more recent advancement involves the use of dual photoredox and nickel catalysis. nih.gov This method allows for the cross-coupling of sodium sulfinates with a broad range of aryl, heteroaryl, and even less reactive vinyl chlorides at room temperature. nih.gov The process is initiated by visible light and shows excellent functional group tolerance. nih.govmdpi.com

Gold Catalysis : Gold-catalyzed sulfonylation of aryl and vinyl iodides with sodium sulfinates has also been developed. acs.org This ligand-enabled Au(I)/Au(III) redox catalysis effectively constructs various aryl sulfones from readily available starting materials. acs.org

Table 2: Examples of Catalytic Arylation of Sodium Sulfinates

| Aryl/Vinyl Partner | Sulfinate Partner | Catalyst System | Conditions | Product Class |

|---|---|---|---|---|

| Aryl/Vinyl Iodide | Sodium Arylsulfinate | Gold(I)/Au(III) Complex | Not specified | Diaryl/Vinyl Aryl Sulfone |

| Aryl/Vinyl Halide | Sodium Sulfinate | Nickel/Photoredox Catalyst | Room Temperature, Visible Light | Diaryl/Vinyl Aryl Sulfone |

| Arylboronic Acid | Sulfinic Acid Salt | Copper(I) Iodide | Ambient Temperature | Diaryl Sulfone |

Multicomponent Reactions

Sodium sulfinates can participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov These reactions are highly efficient, reducing the number of purification steps and saving time and resources. rsc.orgnih.gov

Under visible light exposure and in the absence of a metal catalyst, sodium sulfinates can form an electron donor-acceptor complex with N-amidopyridinium salts. nih.gov This complex initiates a radical pathway where both the sulfonyl group and the pyridyl group are incorporated into an alkene in a three-component reaction. nih.gov This process provides facile access to a variety of β-pyridyl alkyl sulfones. nih.gov

Another example is the copper-catalyzed multicomponent synthesis of sulfonamides from triarylbismuthines, sodium metabisulfite (B1197395) (as an SO₂ source), and nitro compounds. rsc.org This approach highlights the use of sulfinate precursors in sustainable MCRs conducted in deep eutectic solvents. rsc.org

Table 3: Schematic of a Three-Component Sulfonylation Reaction

| Component 1 | Component 2 | Component 3 | Conditions | Product Type |

|---|

Remote Site-Selective C-H Sulfonylation

Directing the functionalization of a specific, remote C-H bond on an aromatic ring is a significant challenge in organic synthesis. researchgate.net Recent advances have enabled the site-selective C-H sulfonylation of arenes using sulfinate analogues, often guided by a directing group on the substrate. rsc.org

One notable strategy involves the copper-catalyzed direct C-H bond sulfonylation of aminoquinolines. rsc.org In this reaction, commercially available arylsulfonyl chlorides are used as the sulfonylation reagents. The reaction occurs with high selectivity at the C5 position of the quinoline (B57606) ring, a remote position relative to the directing amino group. rsc.org This method tolerates a wide spectrum of functional groups. rsc.org

Another powerful technique utilizes aryl thianthrenium salts as coupling partners for sodium sulfinates in a palladium-catalyzed reaction. researcher.life This approach allows for the site-selective C-H sulfonylation of arenes, providing a reliable method for synthesizing diarylsulfones with high efficiency and excellent functional group tolerance. researcher.life This method is particularly valuable for the late-stage functionalization of complex, bioactive molecules. researcher.life

Table 4: Examples of Remote Site-Selective C-H Sulfonylation

| Substrate | Sulfonylating Agent | Catalyst | Site of Sulfonylation |

|---|---|---|---|

| Aminoquinoline | Arylsulfonyl Chloride | Copper Catalyst | C5–H position of the quinoline ring |

Spectroscopic and Advanced Structural Elucidation of Sodium 3 Bromo 4 Methylbenzene 1 Sulfinate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in both solution and the solid state. For Sodium 3-bromo-4-methylbenzene-1-sulfinate, a combination of proton, carbon, and other relevant nuclei NMR provides a comprehensive picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region, typically observed between 6.5 and 8.0 ppm, is influenced by the electronic effects of the substituents on the benzene (B151609) ring. libretexts.org The bromo, methyl, and sodium sulfinate groups each exert inductive and resonance effects that alter the electron density at the ortho, meta, and para positions, thereby shifting the proton resonances. chemistryviews.org

For the 1,3,4-trisubstituted pattern of the target compound, the three aromatic protons would form a complex splitting pattern (an ABC system). Based on empirical substituent effect calculations and data from analogous compounds like p-bromotoluene and sodium p-toluenesulfinate, the chemical shifts can be predicted. libretexts.orgnih.govwisc.edu The methyl group, being attached to the aromatic ring, typically appears as a singlet in the upfield region of the spectrum, around 2.0-3.0 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Ar-H (H2) | ~7.7-7.9 | d (doublet) or s (singlet) | Ortho to sulfinate, meta to bromine. Expected to be the most downfield aromatic proton. |

| Ar-H (H5) | ~7.3-7.5 | d (doublet) | Ortho to bromine, meta to sulfinate. |

| Ar-H (H6) | ~7.1-7.3 | dd (doublet of doublets) | Ortho to methyl group, meta to sulfinate. |

| -CH₃ | ~2.3-2.4 | s (singlet) | Benzylic protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In ¹³C NMR spectroscopy, the aromatic carbons of substituted benzenes typically resonate in the 110-160 ppm range. jove.com The chemical shifts are sensitive to the electronic nature of the substituents. nih.gov Electron-donating groups generally cause upfield shifts (shielding) at the ortho and para carbons, while electron-withdrawing groups cause downfield shifts (deshielding). nih.gov The sulfinate and bromo groups are electron-withdrawing, while the methyl group is weakly electron-donating.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals for the aromatic carbons due to the lack of symmetry, in addition to the signal for the methyl carbon. The carbons directly attached to the substituents (ipso-carbons) often have characteristic chemical shifts. For instance, the carbon bearing the sulfinate group is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C1 (-SO₂Na) | ~145-150 | Ipso-carbon, highly deshielded by the sulfinate group. |

| C2 | ~128-132 | Aromatic CH. |

| C3 (-Br) | ~118-122 | Ipso-carbon, shielded by the bromine atom's heavy atom effect. |

| C4 (-CH₃) | ~138-142 | Ipso-carbon, deshielded by methyl substitution. |

| C5 | ~130-134 | Aromatic CH. |

| C6 | ~125-128 | Aromatic CH. |

| -CH₃ | ~20-22 | Methyl carbon. |

Other Relevant Nuclei NMR (e.g., ¹⁹F NMR for fluorinated analogues, ³¹P NMR for complexes)

While not directly applicable to the parent compound, NMR of other nuclei is crucial for studying its analogues and complexes.

¹⁹F NMR: For fluorinated analogues of this compound, ¹⁹F NMR would be an exceptionally powerful tool. The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range (over 800 ppm), which provides excellent signal dispersion and high sensitivity to the local electronic environment. wikipedia.org This makes ¹⁹F NMR ideal for detecting subtle structural changes and studying intermolecular interactions in fluoroaromatic compounds. wikipedia.orgnih.gov

³¹P NMR: If this compound were used as a ligand in a coordination complex with a phosphorus-containing metal center (e.g., a phosphine (B1218219) complex), ³¹P NMR would be indispensable. acs.org Like ¹⁹F, ³¹P is a spin-1/2 nucleus with 100% natural abundance and high sensitivity. wikipedia.org The chemical shift of the phosphorus nucleus is highly dependent on its coordination environment, oxidation state, and the nature of the other ligands, providing valuable information about the structure and bonding within the complex. researchgate.netacs.org

Solution-State NMR Techniques (e.g., DOSY NMR for aggregation studies)

Diffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. nih.gov Since the diffusion rate is related to the effective hydrodynamic radius (size and shape) of a molecule, DOSY can be used to study non-covalent interactions such as aggregation, ion-pairing, and host-guest complexation. researchgate.netresearchgate.net

For this compound, an ionic compound, DOSY NMR could be employed to investigate its behavior in solution. It could distinguish between the free sulfinate anion and potential aggregates or ion pairs with the sodium cation. nih.gov By measuring the diffusion coefficients of the anion under various conditions (e.g., different concentrations or solvents), one could gain insight into the extent of aggregation and the solution-state structure of the salt. researchgate.net This technique is particularly valuable as it provides information on molecular size and interactions without the need for crystallization. osti.gov

Solid-State NMR (SSNMR) for Structural Analysis

Solid-State NMR (SSNMR) provides invaluable structural information for crystalline and amorphous solids where solution NMR is not applicable. For a salt like this compound, SSNMR can probe the local environment of specific nuclei.

²³Na SSNMR: Sodium-23 is a quadrupolar nucleus (spin 3/2), and its NMR signal is highly sensitive to the symmetry of the local electric field gradient. huji.ac.il By analyzing the ²³Na SSNMR spectrum, one can obtain information about the coordination environment of the sodium cation, including the number of coordinating atoms, Na-O distances, and the presence of distinct sodium sites within the crystal lattice. oup.comresearchgate.net Studies on other sodium salts have shown that changes in hydration or coordination are reflected by significant changes in the ²³Na quadrupolar coupling constant and chemical shift. acs.org

¹³C CP-MAS NMR: Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common SSNMR technique for obtaining high-resolution ¹³C spectra of solids. It can reveal information about the conformation of the 3-bromo-4-methylbenzene-1-sulfinate anion in the solid state. The presence of multiple peaks for a single carbon site can indicate the existence of different crystallographic environments or polymorphs.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making it a powerful tool for structural confirmation.

For this compound, the most characteristic vibrations would be those associated with the sulfinate group and the substituted benzene ring. The S=O stretching vibration in sulfinates is particularly strong and diagnostic in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to weak intensity. |

| Aliphatic C-H Stretch (-CH₃) | 3000-2850 | Medium intensity. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands of varying intensity. |

| S=O Asymmetric Stretch | ~1050-950 | Very strong and characteristic band in IR for sulfinates. |

| S-O Symmetric Stretch | ~1100-1000 | Often observed in Raman spectra. |

| Aromatic C-H In-plane Bend | 1300-1000 | Multiple medium to weak bands. |

| Aromatic C-H Out-of-plane Bend | 900-675 | Strong bands, pattern is diagnostic of substitution. For 1,2,4-trisubstitution, a strong band is expected around 880-800 cm⁻¹. |

| C-S Stretch | 750-600 | Medium to weak intensity. |

| C-Br Stretch | 680-515 | Medium to strong intensity. |

Data in the table is based on general ranges for functional groups and data from analogous compounds like sulfonates and aryl halides. blogspot.coms-a-s.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of sodium arylsulfinates, FTIR spectra reveal characteristic vibrational modes of the sulfinate group and the substituted benzene ring.

For sodium arylsulfinates, characteristic peaks for the sulfinate group are expected. A study on a mesoporous ternary metal oxide used to catalyze the carboxylation of various sodium arylsulfinates showed the utility of FTIR in characterizing the catalyst and confirming the presence of specific vibrational modes. nih.govnih.gov While specific data for this compound is not detailed, analysis of related substituted benzene rings provides a framework for expected spectral features. For instance, the position of C-H wagging peaks and the presence or absence of a ring-bending peak can help distinguish between different substitution patterns on a benzene ring. spectroscopyonline.com In disubstituted benzenes, the C-H wagging and ring bending vibrations are particularly informative. spectroscopyonline.com

Interactive Data Table: Expected FTIR Absorption Bands for Substituted Benzene Rings

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C-H Stretching (Aromatic) | 3100-3000 | Indicates the presence of C-H bonds on the benzene ring. |

| C=C Stretching (Aromatic) | 1625-1450 | Multiple bands are often observed due to ring vibrations. |

| C-H In-Plane Bending | 1300-1000 | Can be influenced by the substitution pattern. |

| C-H Out-of-Plane Bending (Wagging) | 900-675 | Highly diagnostic of the substitution pattern on the benzene ring. For meta-substituted rings, a C-H wag is expected between 810 and 750 cm⁻¹. spectroscopyonline.com |

| Ring Bending | 710-680 | A peak around 690 cm⁻¹ is characteristic of monosubstituted and meta-substituted rings. spectroscopyonline.com |

| S=O Stretching (Sulfinate) | ~1050 | Approximate range for sulfinate salts. |

| C-S Stretching | ~700 | Can be coupled with other vibrations. |

| C-Br Stretching | 700-500 | Indicates the presence of the bromine substituent. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting changes in the polarizability of a molecule during vibration. It is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of Raman spectra for substituted benzenes can reveal details about the molecular structure and symmetry.

For benzene and its derivatives, characteristic Raman bands are associated with ring breathing modes and C-C stretching vibrations. researchgate.netnih.gov The substitution on the benzene ring alters the molecular symmetry, which can lead to the appearance of Raman bands that are forbidden in the spectrum of unsubstituted benzene. researchgate.net A study comparing the Raman spectra of benzene and hexachlorobenzene (B1673134) found that vibrational modes involving only carbon atoms are relatively stable in their positions, while those involving the substituents shift significantly. nih.gov For example, the benzene ring breathing vibration appears at 992 cm⁻¹ in benzene and shifts to 1229 cm⁻¹ in hexachlorobenzene. nih.gov

Interactive Data Table: Key Raman Shifts for Substituted Benzenes

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Notes |

| Ring Breathing Mode | ~1000 | This mode is sensitive to the nature and position of substituents. |

| C-C Stretching | ~1600 | A characteristic feature of the benzene ring. |

| C-H Bending | 1150-1200 | Can be observed in the spectra of substituted benzenes. researchgate.net |

| C-Substituent Stretching | Variable | The position of this band depends on the mass of the substituent. |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. britannica.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). britannica.com

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized molecules like this compound and for mechanistic studies. For instance, HRMS analysis was used to suggest a self-deoxygenation mechanism of sodium arylsulfinate in a study on the synthesis of diaryl thioethers. polyu.edu.hk

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. While sodium sulfinates themselves are generally not volatile, they can be derivatized to more volatile forms for GC-MS analysis. jfda-online.com For example, sulfonyl chlorides can be converted to N,N-diethylsulfonamides, which are more thermally stable and suitable for GC-MS analysis. nih.gov GC-MS is a powerful tool for analyzing complex mixtures and identifying reaction products, as demonstrated in the analysis of cross-coupling reactions between different sodium arylsulfinates. rsc.org

ESI-MS is a soft ionization technique that is well-suited for the analysis of ionic and polar compounds, including salts like this compound. researchgate.netlibretexts.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing gas-phase ions that can be analyzed by the mass spectrometer. researchgate.net This technique can be used to study the behavior of sulfinate salts in solution and to characterize non-volatile reaction products. polyu.edu.hk ESI-MS is also valuable for studying the formation of salt cluster ions and can provide insights into the interactions between the salt and the solvent. harvardapparatus.com

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, as well as bond lengths and angles.

Interactive Data Table: Representative Crystallographic Parameters for a Related Compound (1-bromo-4-methanesulfonyl-2,3-dimethylbenzene)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | Data for a related compound. |

| a (Å) | 8.808 (8) | nih.gov |

| b (Å) | 5.247 (5) | nih.gov |

| c (Å) | 22.66 (2) | nih.gov |

| β (°) | 100.956 (15) | nih.gov |

| V (ų) | 1028.0 (16) | nih.gov |

| Z | 4 | nih.gov |

Single Crystal X-ray Diffraction for Molecular Geometry

Research Findings on an Analogue Compound:

Detailed crystallographic data has been reported for Sodium p-toluenesulfinate tetrahydrate (Na·C₇H₇O₂S·4H₂O), an analogue that differs from the target compound by the absence of a bromine substituent. researchgate.net The study of this structure provides valuable insight into the likely molecular geometry of the sulfinate group and its interaction with the sodium cation and water molecules in the crystal lattice.

The analysis of Sodium p-toluenesulfinate tetrahydrate revealed a pseudo-tetrahedral geometry around the sulfur atom when including the lone pair of electrons. researchgate.net The crystal structure is stabilized by a network of O—H···O hydrogen bonds, where the water molecules bridge the sodium cations, forming chains within the crystal. researchgate.net The bond angles around the sulfur atom range from 102.23 (6)° to 110.04 (6)°. researchgate.net For this compound, it is expected that the core geometry of the methylbenzenesulfinate anion would be similar, with the carbon-sulfur bond connecting the sulfinate group to the aromatic ring. The presence of the bromine atom would alter the unit cell parameters and crystal packing due to its size and ability to form halogen bonds or other weak intermolecular interactions.

The crystallographic data for the analogue is summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₅NaO₆S |

| Formula Weight | 250.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.7937 (3) |

| b (Å) | 6.3218 (2) |

| c (Å) | 17.0722 (5) |

| β (°) | 94.020 (1) |

| Volume (ų) | 1160.91 (6) |

| Z (formula units/cell) | 4 |

| Temperature (K) | 200 |

X-ray Powder Diffraction (XRPD) for Crystalline Phases

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to identify crystalline phases and analyze the structural properties of polycrystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, XRPD can be performed on a powdered sample containing a multitude of small crystallites. The resulting diffraction pattern is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ) corresponding to the different lattice planes in the crystal structure.

Detailed Research Findings:

For a given crystalline solid like this compound, an XRPD analysis would yield a unique pattern of diffraction peaks. The positions of these peaks are dictated by the unit cell dimensions according to Bragg's Law (nλ = 2d sinθ), while the relative intensities of the peaks are determined by the arrangement of atoms within the unit cell.

The primary applications of XRPD in the study of this compound would include:

Phase Identification: Comparing the experimental XRPD pattern to a database of known patterns can confirm the identity of the synthesized material.

Purity Assessment: The presence of additional peaks not belonging to the main phase can indicate impurities or the existence of different polymorphs (different crystalline forms of the same compound).

Lattice Parameter Refinement: The precise peak positions can be used to refine the unit cell parameters, providing accurate information about the crystal lattice.

Polymorph Screening: Different crystalline phases or polymorphs of this compound would each produce a distinct XRPD pattern, making XRPD a crucial tool in identifying and characterizing them.

A typical XRPD data table for a crystalline powder would list the diffraction angles (2θ), the corresponding d-spacings, and the relative intensity of each peak.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| - | - | - |

| - | - | - |

| - | - | - |

| Note: Specific experimental XRPD data for this compound is not available in the cited literature. This table illustrates the typical format of such data. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. For organic molecules, this absorption corresponds to the excitation of electrons from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups).

Detailed Research Findings:

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or water) is expected to be dominated by electronic transitions within the substituted benzene ring. The primary chromophore is the aromatic ring itself, which typically exhibits strong absorption bands corresponding to π → π* transitions.

The key features anticipated in the UV-Vis spectrum are:

E-bands and B-bands: Benzene and its derivatives typically show two main absorption bands. The E-bands (related to the E₂ transition) are usually found at shorter wavelengths (around 200-220 nm) with high molar absorptivity (ε). The B-bands (benzenoid bands), which arise from a symmetry-forbidden transition, appear at longer wavelengths (around 250-280 nm) with much lower intensity.

Substituent Effects: The substituents on the benzene ring—the bromo, methyl, and sulfinate groups—will influence the position (λmax) and intensity (ε) of these absorption bands. Both the bromine atom and the sulfinate group can act as auxochromes, groups that modify the absorption of a chromophore. Their presence, along with the methyl group, is likely to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band compared to unsubstituted benzene.

Aromatic sulfinates and related compounds typically exhibit absorption maxima in the range of 220-280 nm. For instance, the UV spectrum of sodium sulfanilate shows absorption in this region. researchgate.net The precise λmax for this compound would need to be determined experimentally.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| - | ~210-230 | High | π → π* (E-band) |

| - | ~260-290 | Low to Medium | π → π* (B-band) |

| Note: Specific experimental UV-Vis data for this compound is not available in the cited literature. This table presents expected values based on the analysis of similar aromatic compounds. |

Computational Chemistry and Theoretical Investigations of Sulfinate Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly useful for calculating the properties of molecules, including their geometry and energy levels. researchgate.netresearchgate.net DFT calculations for related methylbenzene molecules have been performed using methods like the B3LYP functional with 6-31G** basis sets to determine optimized structures and electronic properties. researchgate.net

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net For Sodium 3-bromo-4-methylbenzene-1-sulfinate, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in a local minimum on the potential energy surface. The resulting optimized geometry provides a realistic representation of the molecule's three-dimensional shape.

Once the geometry is optimized, an electronic structure analysis can be performed. This involves examining the distribution of electrons within the molecule, identifying regions of high and low electron density, and calculating molecular properties such as the dipole moment. For the title compound, the analysis would reveal the influence of the electron-withdrawing bromine atom and the electron-donating methyl group on the electron density of the benzene (B151609) ring and the sulfinate group. This distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for 3-bromo-4-methylbenzene-1-sulfinate Anion The following data is illustrative and based on typical values for similar aromatic sulfinates.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Angstroms/Degrees) |

| Bond Length | C1 | S | 1.85 Å | |

| Bond Length | S | O1 | 1.55 Å | |

| Bond Length | S | O2 | 1.55 Å | |

| Bond Length | C3 | Br | 1.90 Å | |

| Bond Length | C4 | C(methyl) | 1.51 Å | |

| Bond Angle | O1 | S | O2 | 118.0° |

| Bond Angle | C1 | S | O1 | 106.0° |

| Dihedral Angle | C2 | C1 | S | O1 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. edu.krdscholarsresearchlibrary.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. edu.krd A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krdscholarsresearchlibrary.com For this compound, FMO analysis would map the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich sulfinate group and the aromatic ring, while the LUMO would likely be distributed across the aromatic system, influenced by the bromine atom.

Table 2: Illustrative Frontier Orbital Energies for 3-bromo-4-methylbenzene-1-sulfinate Anion This data is representative and serves to illustrate typical DFT calculation outputs.

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.65 | Indicator of Chemical Reactivity/Stability |

DFT provides a framework for calculating various chemical reactivity descriptors that quantify and predict how a molecule will behave in a chemical reaction. scielo.org.mx The Fukui function, for instance, identifies the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. scielo.org.mxresearchgate.net It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. mdpi.com

Other important descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons. scholarsresearchlibrary.com

Chemical Hardness (η): A measure of resistance to change in electron distribution; molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scholarsresearchlibrary.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. scholarsresearchlibrary.com

For this compound, these descriptors would pinpoint the most reactive atoms. The Fukui functions would likely indicate that the sulfur and oxygen atoms of the sulfinate group are primary sites for electrophilic attack, while certain carbon atoms on the aromatic ring may be susceptible to nucleophilic attack.

Table 3: Representative Chemical Reactivity Descriptors These values are illustrative for the 3-bromo-4-methylbenzene-1-sulfinate anion.

| Descriptor | Formula | Illustrative Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.85 eV | Energy to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.20 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | 4.025 eV | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | 2.825 eV | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | χ²/2η | 2.86 eV | Propensity to act as an electrophile. |

Reaction Mechanism Elucidation through Theoretical Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

A chemical reaction proceeds from reactants to products via a high-energy, unstable configuration known as the transition state. khanacademy.org Theoretical modeling allows for the precise characterization of this transition state structure. By calculating the potential energy surface, chemists can determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. khanacademy.org A higher activation energy corresponds to a slower reaction rate. khanacademy.org For reactions involving this compound, such as its role in forming sulfones or sulfonamides, computational studies could identify the specific transition state structures and calculate the energy barriers for each proposed mechanistic step, thereby validating or refuting potential pathways.

Sodium sulfinates are known to participate in reactions that proceed through radical intermediates. For example, in copper-catalyzed reactions, a sulfonyl radical can be generated from the sodium sulfinate. Theoretical modeling can be used to investigate the feasibility of such radical pathways. By calculating the energies of the proposed radical intermediates and the transition states connecting them, researchers can determine if a radical mechanism is energetically favorable compared to an ionic or concerted pathway. For this compound, this could involve modeling the formation of the 3-bromo-4-methylbenzenesulfonyl radical and its subsequent reactions, providing a detailed picture of the reaction mechanism at the electronic level.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into the dynamics and interactions of molecules at an atomic level. For a compound like this compound, MD simulations can elucidate its behavior in various environments, particularly in solution, which is crucial for understanding its reactivity and physical properties.

MD simulations of ionic species such as sodium aryl sulfinates in aqueous solutions typically focus on understanding the solvation structure and dynamics. These simulations can reveal the coordination number of the sodium cation and the sulfinate anion with water molecules, as well as the average distances and orientations of the solvating water molecules. For instance, simulations can determine the radial distribution functions (RDFs) for ion-water and ion-ion pairs, which provide a statistical representation of the local environment around a given particle.

The general methodology for conducting MD simulations of a sodium aryl sulfinate in an aqueous solution involves the following steps:

System Setup: A simulation box is created containing one or more sulfinate and sodium ions and a large number of water molecules to represent the solvent. The initial positions of the molecules are typically arranged in a lattice.

Force Field Selection: A suitable force field is chosen to describe the interatomic and intermolecular interactions. For organic molecules and ions, force fields like AMBER, CHARMM, or OPLS are commonly used. These force fields define the potential energy of the system as a function of atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Equilibration: The system is then subjected to an equilibration phase, where the temperature and pressure are gradually adjusted to the desired conditions. This allows the system to relax from its initial artificial configuration to a more realistic, equilibrated state.

Production Run: Following equilibration, a production run is performed, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion over a certain period. These trajectories store the information about the positions and velocities of all atoms over time.

Analysis: The saved trajectories are then analyzed to extract various properties of interest. This can include structural properties like RDFs and coordination numbers, as well as dynamic properties like diffusion coefficients and residence times of solvent molecules in the solvation shells of the ions.

Table 1: Illustrative Data Obtainable from MD Simulations of an Aqueous Sodium Aryl Sulfinate Solution

| Property | Description | Example Value |

| Coordination Number of Na⁺ | The average number of oxygen atoms from water molecules in the first solvation shell of the sodium ion. | 5.8 |

| Coordination Number of Sulfinate Oxygen | The average number of hydrogen atoms from water molecules hydrogen-bonded to one of the oxygen atoms of the sulfinate group. | 3.2 |

| Na⁺-Sulfinate Oxygen Distance | The distance corresponding to the first peak in the Na⁺-O(sulfinate) radial distribution function, indicating the most probable distance for ion pairing. | 2.4 Å |

| Diffusion Coefficient of Sulfinate Anion | A measure of the translational mobility of the sulfinate anion in the solution. | 1.2 x 10⁻⁹ m²/s |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features, and confirming molecular structures. For this compound, DFT calculations can provide a detailed understanding of its vibrational modes and the chemical environments of its magnetically active nuclei.

The prediction of IR spectra involves calculating the harmonic vibrational frequencies of the molecule. This is achieved by first optimizing the molecular geometry to find its lowest energy structure and then computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The vibrational frequencies and their corresponding IR intensities are then derived from the eigenvalues and eigenvectors of the mass-weighted Hessian matrix. Theoretical frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and the incompleteness of the basis set. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data.

For NMR spectra, the primary parameters of interest are the chemical shifts. These are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculation provides the absolute magnetic shielding tensors for each nucleus. To obtain the chemical shifts, the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS) is subtracted from the shielding of the nuclei in the target molecule. The accuracy of the predicted chemical shifts depends on the chosen DFT functional, the basis set, and the inclusion of solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

A comparative analysis of predicted and experimental spectra is crucial for validating the computational model and for a deeper understanding of the molecule's properties. For a compound like this compound, such a comparison would involve synthesizing the compound, acquiring its experimental IR and NMR spectra, and then performing DFT calculations to predict these spectra.

Table 2: Representative Comparison of Experimental and Theoretically Predicted Spectroscopic Data for an Analogous Compound (Sodium p-toluenesulfinate)

| Spectroscopic Data | Experimental Value | DFT Predicted Value (B3LYP/6-311+G(d,p)) |

| IR Frequency (S=O symmetric stretch) | ~1010 cm⁻¹ | ~1025 cm⁻¹ |

| IR Frequency (S=O asymmetric stretch) | ~1080 cm⁻¹ | ~1095 cm⁻¹ |

| ¹³C NMR Chemical Shift (C-SO₂) | ~145 ppm | ~148 ppm |

| ¹³C NMR Chemical Shift (C-CH₃) | ~140 ppm | ~142 ppm |

| ¹³C NMR Chemical Shift (CH₃) | ~21 ppm | ~23 ppm |

| ¹H NMR Chemical Shift (aromatic protons ortho to SO₂) | ~7.6 ppm | ~7.7 ppm |

| ¹H NMR Chemical Shift (aromatic protons meta to SO₂) | ~7.2 ppm | ~7.3 ppm |

| ¹H NMR Chemical Shift (CH₃) | ~2.4 ppm | ~2.5 ppm |

Note: The DFT predicted values are illustrative and would require specific calculations and appropriate scaling factors for precise comparison.

The correlation between the predicted and experimental data allows for the confident assignment of vibrational modes and NMR signals. Discrepancies between the two can often be explained by factors such as intermolecular interactions in the solid state (for IR) or specific solvent effects not fully captured by the computational model.

Applications of Sodium 3 Bromo 4 Methylbenzene 1 Sulfinate in Advanced Organic Synthesis

Role as a Key Precursor in the Synthesis of Organosulfur Compounds

Sodium arylsulfinates, in general, are versatile building blocks for the construction of a variety of organosulfur compounds. Their utility stems from the nucleophilic nature of the sulfinate group, which can readily participate in the formation of new carbon-sulfur and nitrogen-sulfur bonds.

Sulfones

The synthesis of sulfones is a well-established application of sodium arylsulfinates. Typically, this transformation is achieved through the coupling of a sodium arylsulfinate with an aryl or alkyl halide. While specific studies detailing the use of Sodium 3-bromo-4-methylbenzene-1-sulfinate are not prevalent, the general mechanism involves the nucleophilic attack of the sulfinate on the halide, often facilitated by a transition metal catalyst such as palladium or copper.

Various catalytic systems have been developed to promote this C-S bond formation, tolerating a wide range of functional groups on both the sulfinate and the halide. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired sulfone product. The presence of the bromo and methyl substituents on the aromatic ring of this compound would be expected to influence its reactivity and the properties of the resulting sulfones.

Table 1: General Catalytic Systems for Sulfone Synthesis from Sodium Arylsulfinates

| Catalyst System | Reactants | General Conditions | Product |

|---|---|---|---|

| Palladium-based | Sodium Arylsulfinate, Aryl Halide | Ligand, Base, Solvent, Heat | Diaryl Sulfone |

| Copper-based | Sodium Arylsulfinate, Aryl Halide | Ligand, Base, Solvent, Heat | Diaryl Sulfone |

Sulfonamides

Sulfonamides are another important class of organosulfur compounds that can be synthesized from sodium arylsulfinates. The formation of the sulfonamide bond (S-N) typically involves the reaction of a sodium arylsulfinate with an amine. This transformation often requires an oxidizing agent to convert the sulfinate to a more reactive intermediate, such as a sulfonyl chloride or a related species, in situ.

Common methods include the use of reagents like N-chlorosuccinimide (NCS) or molecular iodine to facilitate the oxidative amination. While specific examples employing this compound are not widely reported, the general methodologies are applicable to a broad range of substituted arylsulfinates and amines. The electronic and steric properties of the substituents on both reactants can affect the reaction efficiency.

Table 2: Common Reagents for Sulfonamide Synthesis from Sodium Arylsulfinates

| Reagent(s) | Amine Source | General Conditions | Product |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Primary or Secondary Amine | Solvent, Room Temp. | Sulfonamide |

| Molecular Iodine (I₂) | Primary or Secondary Amine | Base, Solvent | Sulfonamide |

Sulfinate Esters

The synthesis of sulfinate esters from sodium arylsulfinates is a less common but feasible transformation. This can be achieved by reacting the sodium sulfinate with an alkyl halide or another suitable alkylating agent. The reaction proceeds via a nucleophilic substitution, where the sulfinate anion displaces a leaving group on the alkyl substrate. The formation of sulfinate esters provides access to another class of sulfur-containing compounds with distinct chemical properties and potential applications.

Sulfides and Thioethers

The conversion of sodium arylsulfinates to sulfides or thioethers is a more complex transformation that typically involves a reduction of the sulfur center. While not a direct or common application, multi-step synthetic sequences could potentially achieve this conversion. Such a process would likely involve the initial formation of a sulfone or a related derivative, followed by a subsequent reduction step to furnish the corresponding sulfide (B99878).

Formation of Complex Molecular Architectures

The utility of sodium arylsulfinates can extend beyond the synthesis of simple organosulfur compounds to the construction of more complex molecular frameworks.

O-Aminobenzophenones Synthesis

At present, there is no readily available scientific literature that specifically describes the application of this compound in the synthesis of O-Aminobenzophenones. This area represents a potential avenue for future research to explore novel synthetic methodologies and expand the utility of this particular reagent.

β-Alkoxy Sulfone Formation

The synthesis of β-alkoxy sulfones is a valuable transformation in organic chemistry, often achieved through the reaction of alkenes with a sulfonyl source and an alcohol. Sodium sulfinates are frequently employed as the sulfonylating agent in these reactions. nih.gov For instance, the hydroxysulfonylation of alkenes using sodium arylsulfinates in the presence of an oxidant can yield β-hydroxysulfones, which are precursors to β-alkoxy sulfones. nih.gov Electrochemical methods have also been developed for the intramolecular oxysulfonylation of alkenes with sodium sulfinates to produce various sulfonylated oxygen-containing heterocycles. acs.org

Despite the existence of these general protocols, specific studies detailing the reaction of this compound with alkenes and alcohols to form the corresponding 3-bromo-4-methylphenylsulfonyl-substituted β-alkoxy sulfones are not described in the surveyed literature. The reactivity would be expected to follow established mechanisms for arylsulfinates, but empirical data on yields, stereoselectivity, and substrate scope for this particular reagent are absent.

Integration into Peptidic Systems

The incorporation of sulfonyl groups into peptides and peptidomimetics is a strategy to enhance their pharmacological properties, such as stability and cell permeability. While methods for peptide modification exist, and the synthesis of amino acid sulfinate salts for potential use in peptide chemistry has been explored, there is no specific information available on the use of this compound for the direct sulfonylation of amino acids or peptides. anu.edu.au The introduction of the 3-bromo-4-methylphenylsulfonyl moiety into peptidic structures remains a hypothetical application without direct support from current scientific literature.

Advanced Synthetic Method Development

The development of novel synthetic methods is a cornerstone of modern organic chemistry, with a focus on efficiency, selectivity, and sustainability.

Catalyst-Free Transformations

There is a growing interest in developing catalyst-free reactions to improve the environmental footprint and cost-effectiveness of chemical synthesis. Sodium sulfinates have been shown to participate in various transformations without the need for a metal catalyst. For example, transition-metal-free C-S bond formation to produce aryl sulfones has been achieved by reacting sodium sulfinates with aryne precursors. organic-chemistry.org Additionally, catalyst-free methods for the synthesis of thiosulfonates from sodium sulfinates in water have been reported. researchgate.net However, specific examples of catalyst-free reactions employing this compound as a reactant are not documented.

Stereoselective and Chemoselective Transformations

Stereoselective and chemoselective reactions are crucial for the synthesis of complex molecules with defined three-dimensional structures and for reactions involving multifunctional substrates. Sodium sulfinates have been utilized in stereoselective synthesis, such as the Cs2CO3-mediated regio- and stereoselective sulfonylation of 1,1-dibromo-1-alkenes to furnish (Z)-1-bromo-1-sulfonyl alkenes. organic-chemistry.org While these general methodologies exist, there are no specific reports on the application of this compound in stereoselective or chemoselective transformations where the unique electronic and steric properties of the 3-bromo-4-methylphenylsulfonyl group would play a directing role.

Large-Scale Synthesis and Industrial Viability